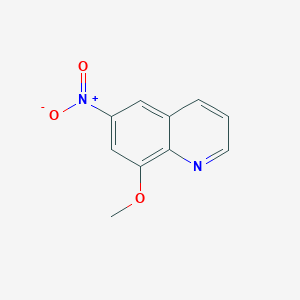

8-Methoxy-6-nitroquinoline

描述

Contextualization within Substituted Quinoline (B57606) Chemistry Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in organic chemistry. chemrj.org The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of the molecule's physical and chemical properties, leading to a vast array of applications. The synthesis of substituted quinolines is a major focus of chemical research, with numerous methods being developed to achieve specific substitution patterns. mdpi.comtandfonline.com These methods include well-established name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern catalytic and green chemistry approaches. chemrj.orgtandfonline.com

8-Methoxy-6-nitroquinoline fits within this broader context as a specifically substituted quinoline. Its synthesis is often achieved through a modification of the Skraup reaction. orgsyn.orgmdpi.com The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the quinoline core influences its reactivity and makes it a versatile intermediate for further chemical transformations.

Significance of the Nitroquinoline Scaffold in Medicinal Chemistry Research

The nitroquinoline scaffold is a significant pharmacophore in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. ontosight.aiontosight.ai The nitro group, a strong electron-withdrawing group, can significantly influence a molecule's interaction with biological targets. ontosight.ai

Historically, nitroquinoline derivatives have been investigated for a range of therapeutic applications. For instance, certain nitroquinolines have been explored for their potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The specific placement of the nitro group, along with other substituents on the quinoline ring, is crucial in determining the compound's biological activity.

This compound itself serves as a key starting material in the synthesis of various biologically active compounds. A notable application is its use as a precursor for the synthesis of certain antimalarial drugs. ontosight.aichemicalbook.com The conversion of the nitro group to an amino group is a common synthetic step, leading to the formation of 8-amino-6-methoxyquinoline (B117001) derivatives, which are central to the structure of several antimalarial agents. mdpi.comgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 80912-11-4 | sigmaaldrich.com |

| Molecular Formula | C10H8N2O3 | nist.gov |

| Molecular Weight | 204.19 g/mol | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Detailed Research Findings

The synthesis of this compound has been a subject of study, with various modifications to classical methods reported to improve yields and efficiency. One established method involves the Skraup reaction using 4-methoxy-2-nitroaniline (B140478) and glycerol. mdpi.com Another detailed procedure describes a modified Skraup reaction that must be carefully controlled with respect to temperature and reaction time to ensure safety and optimal yield. orgsyn.org

The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amino group, a key transformation for the synthesis of antimalarial compounds. mdpi.com The quinoline ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties.

For instance, research has shown the synthesis of 5-bromo-6-methoxy-8-nitroquinoline (B8806123) from this compound, which can then be converted to 5-hydroxy-6-methoxy-8-nitroquinoline. google.com The crystal structures of related compounds like 5-acetoxy-6-methoxy-8-nitroquinoline and 6-methoxy-8-nitro-5(1H)-quinolone have been determined, providing valuable insights into the molecular geometry and intermolecular interactions of this class of compounds. iucr.orgiucr.org These structural studies are crucial for understanding the relationship between the chemical structure and the observed properties of these molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methoxy-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZOFSUAHDCNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40528450 | |

| Record name | 8-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-11-4 | |

| Record name | 8-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Methoxy 6 Nitroquinoline

Established Synthetic Routes for Nitroquinolines

The synthesis of nitroquinolines, including 8-Methoxy-6-nitroquinoline, relies on well-established but carefully controlled reaction pathways. The two principal strategies employed are the direct nitration of a pre-formed quinoline (B57606) ring system and the construction of the quinoline ring from a pre-nitrated aniline (B41778) precursor, commonly through the Skraup synthesis.

Modified Skraup Synthesis Protocols

The most reliable and widely cited method for preparing this compound is a modification of the classical Skraup synthesis. orgsyn.orgmdpi.com The Skraup reaction is a powerful tool for constructing the quinoline ring system, typically by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. idexlab.comiipseries.org In modified protocols, the substituents desired in the final product are already present on the aniline starting material, which provides excellent regiochemical control.

The synthesis of this compound begins with a substituted nitroaniline, specifically 3-nitro-4-aminoanisole (also known as 4-amino-3-nitroanisole or 4-methoxy-2-nitroaniline). orgsyn.orgmdpi.com This precursor contains the methoxy (B1213986) group and the nitro group in the correct orientation relative to the amino group. The amino group will ultimately become the quinoline nitrogen, while the rest of the aniline ring forms the benzene (B151609) portion of the quinoline.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 3-Nitro-4-aminoanisole (4-methoxy-2-nitroaniline) | orgsyn.orgmdpi.com |

| Reagents | Glycerol, Concentrated Sulfuric Acid | orgsyn.org |

| Oxidizing Agent | Arsenic Oxide (As₂O₅) | orgsyn.org |

| Reaction Temperature | Carefully controlled, rising to 117–119 °C during H₂SO₄ addition, then held at 120–123 °C. | orgsyn.org |

| Reaction Time | Several hours (e.g., 2.5–3.5 hours for acid addition, plus 7 hours of heating). | orgsyn.org |

| Reported Yield | 65–76% | orgsyn.org |

The traditional Skraup synthesis is known for being a vigorous, sometimes violent, reaction performed under harsh acidic conditions at high temperatures. orgsyn.orgresearchgate.net Modifications aim to moderate the reaction's exothermicity and improve yields. One significant modification is the substitution of sulfuric acid with 85% phosphoric acid, which has been reported to give a 60% yield of 6-methoxy-8-nitroquinoline (B1580621) when using acrolein directly with 3-nitro-4-aminoanisole and arsenic trioxide. orgsyn.org The use of phosphoric acid can provide a less hazardous alternative to sulfuric acid. gfschemicals.com

The choice of solvent and catalyst system can also be adapted to align with green chemistry principles. While the classic Skraup reaction is often run neat, modern variations have explored alternative media. For example, ionic liquids have been used as both the catalyst and reaction medium for Skraup syntheses under microwave irradiation, eliminating the need for traditional oxidizing agents like nitrobenzene. idexlab.com Microwave-assisted Skraup reactions in water have also been developed, although yields for nitroaniline substrates were noted to be in the 15-52% range. tandfonline.com Such modifications can dramatically reduce reaction times and improve the environmental profile of the synthesis, though they must be optimized for specific substrates like the one required for this compound. smolecule.comtandfonline.com

| Catalyst/Solvent System | Key Advantage(s) | Example/Conditions | Reference |

|---|---|---|---|

| 85% Phosphoric Acid | Less harsh than H₂SO₄, moderates reaction. | Used with acrolein and arsenic trioxide for 6-methoxy-8-nitroquinoline synthesis. orgsyn.org | orgsyn.orggfschemicals.com |

| Ionic Liquids (e.g., [bmim]HSO₄) | Acts as both catalyst and solvent; avoids traditional oxidants. | Microwave-assisted synthesis of quinolines. idexlab.com | idexlab.com |

| Water | Green solvent, environmentally friendly. | Microwave-assisted Skraup synthesis of quinolines from anilines and glycerol. tandfonline.com | tandfonline.com |

| Zinc Oxide Nanoparticles | Catalytic activity under solvent-free conditions. | Provides both Lewis and Brønsted acid sites. smolecule.com | smolecule.com |

Synthesis of this compound Derivatives

The functionalization of the this compound scaffold is achieved through various synthetic strategies that introduce alkyl, aryl, and aryloxy groups, thereby modifying its structural and electronic properties. These reactions often target specific positions on the quinoline ring system.

A common strategy for introducing alkyl groups is through a modified Skraup reaction. For instance, the synthesis of 6-methoxy-3-methyl-8-nitroquinoline (B8358403), an isomer of the target scaffold, is accomplished by reacting 4-amino-3-nitroanisole with 90% methacrolein. This reaction proceeds at 110°C and yields the methylated nitroquinoline derivative. google.com Another approach involves the silver-catalyzed radical oxidative decarboxylation, which can introduce tert-butyl groups at the 2-position of the quinoline ring using trimethylacetic acid.

The introduction of aryloxy groups has been demonstrated in related nitroquinoline systems. In one example, 2,4-Dimethyl-8-methoxy-6-nitro-5-(3-trifluoromethylphenoxy)quinoline was synthesized from 5-chloro-2,4-dimethyl-8-methoxy-6-nitroquinoline. clockss.org The reaction involves treating the chloro-substituted nitroquinoline with 3-(trifluoromethyl)phenol (B45071) in a solvent mixture of ethanol (B145695), dioxane, and dimethylformamide, in the presence of potassium hydroxide (B78521) and 18-crown-6-ether, under reflux conditions. clockss.org

Furthermore, carbon-carbon bonds can be formed via Suzuki coupling reactions. This has been shown in the synthesis of 5-aryl-6-methoxy-8-nitroquinolines. The process starts with the bromination of 6-methoxy-8-nitroquinoline to yield 5-bromo-6-methoxy-8-nitroquinoline (B8806123). researchgate.net This intermediate is then coupled with various arylboronic acids using a palladium acetate (B1210297) catalyst, triphenylphosphine (B44618) (PPh3), and sodium carbonate in dimethoxyethane to produce the desired 5-aryl derivatives in satisfactory yields. researchgate.net

Table 1: Selected Methods for Introducing Substituents to the Methoxy-Nitroquinoline Core

| Derivative | Starting Material | Key Reagents & Conditions | Purpose of Reaction |

| 6-Methoxy-3-methyl-8-nitroquinoline | 4-Amino-3-nitroanisole | 90% methacrolein, 110°C (Skraup reaction) google.com | Introduction of a methyl group. |

| 2,4-Dimethyl-8-methoxy-6-nitro-5-(3-trifluoromethylphenoxy)quinoline | 5-Chloro-2,4-dimethyl-8-methoxy-6-nitroquinoline | 3-(Trifluoromethyl)phenol, KOH, 18-crown-6-ether, reflux clockss.org | Introduction of an aryloxy group. |

| 5-Aryl-6-methoxy-8-nitroquinoline | 5-Bromo-6-methoxy-8-nitroquinoline | Arylboronic acid, Pd(OAc)2, PPh3, Na2CO3 (Suzuki coupling) researchgate.net | Introduction of an aryl group. |

| 2-tert-Butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | 8-Nitroquinolines | Trimethylacetic acid, (NH4)2S2O8, AgNO3, H2SO4, 80°C | Introduction of a tert-butyl group. |

The conversion of the nitro group in this compound and its isomers to an amino group is a fundamental transformation, yielding 8-aminoquinoline (B160924) precursors that are pivotal for further derivatization. Various reduction methods have been developed, offering different levels of selectivity, efficiency, and compatibility with other functional groups.

A widely used method involves the use of metal chlorides in an acidic medium. For example, 6-methoxy-8-nitroquinoline can be effectively reduced to 6-methoxyquinolin-8-amine using tin(II) chloride (SnCl2). mdpi.com Similarly, reduction has been accomplished with a combination of tin chloride and hydrochloric acid. asianpubs.org

Another common approach utilizes metals in acidic solutions. The reduction of 6-methoxy-3-methyl-8-nitroquinoline to its corresponding 8-amino derivative was achieved by adding iron filings to a hot mixture of di-n-butyl ether and dilute acetic acid. google.com Iron powder in dilute acetic acid is also cited as an effective reducing system. asianpubs.org

Catalytic hydrogenation offers a cleaner alternative. The reduction of 6-methoxy-8-nitro-2-vinylquinoline (B8469066) has been performed using Raney nickel as the catalyst in a toluene-ethanol mixture with hydrazine (B178648) hydrate. google.com This method is often preferred when avoiding acidic conditions is necessary.

More advanced and selective methods have also been reported. The use of titanium(III) chloride in 50% acetic acid has been shown to reduce a substituted 6-nitroquinoline (B147349) to the corresponding 6-aminoquinoline (B144246) at room temperature. clockss.org Recently, a highly selective reduction of 6-methoxy-8-nitroquinoline to the amino derivative was achieved with over 90% yield using an Fe-doped MoS2 nanozyme, which tolerates various other functional groups. chemrxiv.org

Table 2: Comparison of Reduction Methods for the Nitro Group in Methoxy-Nitroquinolines

| Reducing Agent/System | Substrate Example | Conditions | Product |

| Tin(II) Chloride (SnCl2) | 6-Methoxy-8-nitroquinoline mdpi.com | Not specified | 6-Methoxyquinolin-8-amine |

| Iron Filings / Acetic Acid | 6-Methoxy-3-methyl-8-nitroquinoline google.com | Hot di-n-butyl ether and dilute acetic acid | 8-Amino-6-methoxy-3-methylquinoline |

| Titanium(III) Chloride | 2,4-Dimethyl-8-methoxy-6-nitro-5-(3-trifluoromethylphenoxy)quinoline clockss.org | 50% Acetic acid, room temperature | 6-Amino-2,4-dimethyl-8-methoxy-5-(3-trifluoromethylphenoxy)quinoline |

| Raney Nickel / Hydrazine Hydrate | 6-Methoxy-8-nitro-2-vinylquinoline google.com | Toluene-95% ethanol, reflux | 8-Amino-6-methoxy-2-vinylquinoline |

| Fe doped 1T MoS2 nanozyme | 6-Methoxy-8-nitroquinoline chemrxiv.org | Aqueous solution, pH 11 | 6-Methoxyquinolin-8-amine |

The preparation of salt forms of this compound and its derivatives is a standard procedure to enhance stability, solubility, and ease of handling for various applications. The basic nitrogen atom in the quinoline ring readily reacts with acids to form crystalline salts.

Hydrohalide salts, particularly hydrochlorides, are commonly prepared. These can be formed by treating a solution of the quinoline base with hydrogen chloride, either as a gas or in an ethereal or alcoholic solution. google.com For instance, a mixture of nitroquinoline isomers can be converted to their hydrochloride salts by adding hydrogen chloride gas in a solvent like dimethylformamide (DMF) or ethyl acetate. google.com The resulting salts often precipitate from the solution and can be collected by filtration. google.comgoogle.com Similarly, hydrobromide salts can be prepared by boiling the quinoline derivative in a mixture of hydrobromic acid and glacial acetic acid. asianpubs.org

Phosphate salts are another common form, prepared by reacting the quinoline base with phosphoric acid. In one procedure, an ether solution of N'-(6-methoxy-8-quinolinyl)-1,4-pentanediamine was treated with phosphoric acid in ethanol to yield the monophosphate salt. google.com

Sulfate (B86663) salts can also be synthesized. During the Skraup synthesis of 6-methoxy-8-nitroquinoline, the sulfate salt of the product partially crystallizes from the sulfuric acid reaction mixture upon cooling. orgsyn.org While this is an in-situ formation, it demonstrates the feasibility of isolating the compound as its sulfate salt.

Table 3: Examples of Salt Form Preparation for Quinoline Derivatives

| Salt Type | Reagents | General Procedure | Reference Example |

| Hydrochloride | Hydrogen chloride (gas or solution) | The quinoline base is dissolved in a suitable solvent (e.g., ether, ethanol) and treated with HCl. The salt typically precipitates. google.comgoogle.com | 2-(beta-dimethylaminoethyl)-6-methoxy-8-nitroquinoline hydrochloride was formed by diluting an ethanol reaction mixture with ether. google.com |

| Phosphate | Phosphoric acid (H3PO4) | The quinoline base is dissolved in a solvent like methanol (B129727) or ether and treated with a solution of phosphoric acid. google.com | 8-(4-Amino-1-methylbutylamino)-6-methoxy-3-methylquinoline was converted to its diphosphate (B83284) salt using methanolic H3PO4. google.com |

| Sulfate | Sulfuric acid (H2SO4) | Formed in-situ during Skraup synthesis using sulfuric acid as a reagent and solvent. orgsyn.org | The sulfate salt of 6-methoxy-8-nitroquinoline partially crystallizes from the reaction mixture upon cooling. orgsyn.org |

| Hydrobromide | Hydrobromic acid (HBr) | The phthalimidoxy derivative was hydrolyzed by boiling in a mixture of 47% HBr and glacial acetic acid to yield the final hydrobromide salt. asianpubs.org | 8-[2-(aminooxy)butyl]amino-2-methyl-6-methoxy quinoline monohydrobromide was prepared. asianpubs.org |

Advanced Characterization and Analytical Research Techniques

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 8-Methoxy-6-nitroquinoline by examining the interaction of the molecule with electromagnetic radiation.

Vibrational Spectroscopic Methods (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in the this compound molecule.

The FT-IR spectrum of this compound has been recorded, typically in the range of 4000–400 cm⁻¹. researchgate.net Key vibrational modes include the asymmetric and symmetric stretching of the nitro group (NO₂), which are expected in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net Specifically, for nitro-quinoline derivatives, the asymmetric modes are often observed around 1530 cm⁻¹, and the symmetric stretching modes appear around 1350 cm⁻¹ in both FT-IR and FT-Raman spectra. researchgate.net The presence of the methoxy (B1213986) group (-OCH₃) can influence the vibrational modes of the nitro group. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3100 and 2900 cm⁻¹. researchgate.net In one study on a related compound, these were seen at 3015, 2967, and 2916 cm⁻¹ in the infrared spectrum and at 3055, 2994, and 2922 cm⁻¹ in the Raman spectrum. researchgate.net The out-of-plane C-H bending vibrations of the quinoline (B57606) ring have been assigned at 706, 820, and 854 cm⁻¹ in a similar quinoline structure. mdpi.com The in-plane bending vibrations of aromatic C-H bonds are typically found in the 1000–1300 cm⁻¹ range. mdpi.com The NIST WebBook provides access to the condensed phase IR spectrum of this compound, noting that the data was compiled by the Coblentz Society, Inc. nist.gov

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequencies (cm⁻¹) | Reference |

| Asymmetric NO₂ Stretch | 1570–1485 | ~1530 | researchgate.net |

| Symmetric NO₂ Stretch | 1370–1320 | ~1350 | researchgate.net |

| Aromatic C-H Stretch | 3100–2900 | 3015, 2967, 2916 (IR) 3055, 2994, 2922 (Raman) | researchgate.net |

| Aromatic C-H In-plane Bend | 1000–1300 | 1007, 1042, 1064, 1160, 1176, 1231 | mdpi.com |

| Aromatic C-H Out-of-plane Bend | - | 706, 820, 854 | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. Analysis of the UV-Vis spectrum reveals π to π* and n to π* electronic transitions. researchgate.net For a related compound, 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate, UV-Vis spectral analysis was used to identify these electronic transitions. researchgate.net Computational studies, such as time-dependent density functional theory (TD-DFT), can be employed to simulate the UV-Vis spectrum and help in the interpretation of the experimental data. researchgate.netresearchgate.netelixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a similar compound, quinolin-8-yl 4-chlorobenzoate (B1228818), the ¹H-NMR spectra showed distinct signals for the protons on the pyridine (B92270) and benzene (B151609) rings. mdpi.com Protons on the pyridine ring (H-2, H-3, and H-4) appeared as doublets of doublets at 8.88, 7.43, and 8.20 ppm, respectively. mdpi.com The proton adjacent to the nitrogen (H-2) is the most deshielded. mdpi.com The protons on the fused benzene ring (H-5, H-6, and H-7) were observed at 7.78 ppm (doublet of doublets) and in the range of 7.55 to 7.61 ppm (multiplet). mdpi.com The synthesis of 6-methoxy-8-nitroquinoline (B1580621) has been reported, and its NMR data were found to be in accordance with literature values. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For a related quinoline derivative, the ¹³C NMR spectrum showed signals corresponding to the aromatic carbons. researchgate.net In the synthesis of 8-amino-6-methoxyquinoline (B117001) from this compound, the NMR data was confirmed to be consistent with published literature. mdpi.comnih.gov

Interactive Data Table: Representative NMR Data for Substituted Quinolines

| Nucleus | Compound Type | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Quinolin-8-yl 4-chlorobenzoate (H-2) | 8.88 | dd | mdpi.com |

| ¹H | Quinolin-8-yl 4-chlorobenzoate (H-3) | 7.43 | dd | mdpi.com |

| ¹H | Quinolin-8-yl 4-chlorobenzoate (H-4) | 8.20 | dd | mdpi.com |

| ¹H | Quinolin-8-yl 4-chlorobenzoate (H-5) | 7.78 | dd | mdpi.com |

| ¹H | Quinolin-8-yl 4-chlorobenzoate (H-6, H-7) | 7.55-7.61 | m | mdpi.com |

| ¹³C | 8-Amino-6-methoxyquinoline | Consistent with literature | - | mdpi.comnih.gov |

Mass Spectrometry (MS, HRMS-ESI, LCMS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of this compound.

MS and HRMS-ESI: The molecular weight of this compound is 204.18 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com Mass spectrometry of methoxyquinolines reveals two general fragmentation patterns, with variations among isomers. cdnsciencepub.com Notably, 8-methoxyquinoline (B1362559) exhibits a characteristic M-3 peak due to the loss of all three methyl hydrogens. cdnsciencepub.com High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used for accurate mass determination, which aids in confirming the elemental composition. acs.org

LCMS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is valuable for quantifying the compound and its impurities. doi.org For instance, LC-MS/MS has been used for the quantification of related compounds. doi.org An LC-MS method for nitrosamines has been developed using an Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6470 triple quadrupole mass spectrometer. lcms.cz

Chromatographic Purity and Analytical Methods (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

TLC: Thin-layer chromatography (TLC) is a simple and rapid method for qualitative analysis. It is performed on silica (B1680970) gel plates and visualized under UV light or with staining reagents. acs.org For related quinoline syntheses, TLC analysis was carried out on silica gel plates (GF254). atlantis-press.com

HPLC: High-performance liquid chromatography (HPLC) is a quantitative method used to determine the purity of this compound. A reverse-phase (RP) HPLC method has been described for its analysis using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatible applications, formic acid can be used instead of phosphoric acid. sielc.com The synthesis of 6-methoxy-8-nitroquinoline has been established, and its purity can be assessed using these methods. mdpi.com

Crystallographic Analysis for Substituted Quinoline Structures

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the provided results, analysis of substituted quinolines offers valuable insights.

The crystal structures of various substituted quinolines have been determined, revealing preferred crystal systems and space groups. mdpi.comrasayanjournal.co.inrsc.org A study of chlorinated quinolines showed a preference for the monoclinic crystal system with a P21/n space group. rasayanjournal.co.in The Cambridge Structural Database (CSD) contains crystal structure data for related compounds. nih.gov The refinement of crystal structures is typically performed using software like SHELXL. mdpi.com The analysis of intermolecular interactions, such as hydrogen bonding, is crucial for understanding the molecular packing in the crystal lattice. rasayanjournal.co.in NMR studies have also been used to investigate the formation of proto-crystals in solution. rsc.org

Computational and Theoretical Investigations of 8 Methoxy 6 Nitroquinoline

Quantum Chemical Modeling

Quantum chemical modeling serves as the foundation for understanding the intrinsic properties of 8-Methoxy-6-nitroquinoline at the atomic level. Through sophisticated computational methods, it is possible to predict its three-dimensional structure, electronic behavior, and vibrational characteristics with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometric optimization of molecular structures. For quinoline (B57606) derivatives, DFT methods, such as the B3LYP hybrid functional combined with basis sets like cc-pVTZ or 6-311++G(d,p), are frequently used to determine the most stable conformation of the molecule by minimizing its energy. researchgate.netresearchgate.netoatext.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The optimization process involves adjusting the positions of the atoms until the lowest energy state, or ground state, is found on the potential energy surface. For this compound, this would define the precise arrangement of the quinoline core, the methoxy (B1213986) group at position 8, and the nitro group at position 6. The results from such calculations on related molecules show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for a Quinoline Ring System from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.42 Å | |

| C4-C10 | ~1.41 Å | |

| N1-C2 | ~1.32 Å | |

| N1-C9 | ~1.38 Å | |

| Bond Angle | C2-N1-C9 | ~117.5° |

| N1-C2-C3 | ~123.0° | |

| C3-C4-C10 | ~119.5° |

Note: The values presented are representative examples based on DFT calculations for similar quinoline systems and may vary slightly for this compound.

The electronic properties and UV-Visible absorption spectra of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The analysis of these transitions helps to understand the molecule's response to light.

For aromatic systems like quinoline containing heteroatoms and substituents with lone pairs (methoxy group) and π-systems (nitro group), the primary electronic transitions are of two types:

π to π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions.

n to π transitions:* These occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the methoxy or nitro group, or the nitrogen of the quinoline ring, is promoted to a π* antibonding orbital. These transitions are generally weaker than π to π* transitions. researchgate.netresearchgate.net

Computational studies on related compounds like 6-methoxy-8-nitroquinoline (B1580621) hydrogen sulfate (B86663) have successfully assigned the observed UV-Vis spectral bands to these specific electronic transitions. researchgate.netresearchgate.net

Table 2: Representative Calculated Electronic Transitions and Absorption Wavelengths

| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350-400 | > 0.1 | HOMO -> LUMO | π -> π |

| ~300-340 | < 0.1 | HOMO-1 -> LUMO | n -> π |

| ~250-290 | > 0.2 | HOMO-2 -> LUMO+1 | π -> π* |

Note: Data are illustrative based on TD-DFT studies of similar nitroquinoline derivatives. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute these harmonic vibrational frequencies, which correspond to the distinct ways a molecule can vibrate. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra.

A detailed analysis, known as Potential Energy Distribution (PED), allows for the precise assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, or wagging of particular bonds or functional groups. For this compound, this would involve identifying the characteristic vibrations of the C-H bonds, the quinoline ring, the C-O stretching of the methoxy group, and the symmetric and asymmetric stretching of the NO₂ group. researchgate.netresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1580-1600 | ν(C=C), ν(C=N) | Quinoline ring stretching |

| ~1520-1550 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| ~1340-1360 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1250-1270 | ν(C-O) | Asymmetric C-O-C stretching (methoxy) |

| ~1020-1050 | ν(C-O) | Symmetric C-O-C stretching (methoxy) |

Note: ν represents stretching vibrations (as = asymmetric, s = symmetric). Values are typical for related compounds.

Molecular Reactivity and Interaction Studies

Beyond static properties, computational models are crucial for predicting how this compound will react and interact with other chemical species. These studies focus on the molecule's electronic landscape and orbital characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. imist.ma For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nitro group typically lowers the energy of the LUMO and localizes it nearby, while the electron-donating methoxy group tends to raise the energy of the HOMO. researchgate.netresearchgate.net

Table 4: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 |

Note: These values are estimations based on calculations for analogous nitro-aromatic compounds and provide a general indication of reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. who.intmdpi.com It is mapped onto the electron density surface, using a color scale to indicate different potential values.

Red/Yellow regions indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would clearly show strong negative potential around the oxygen atoms of the nitro group, making this a primary site for electrophilic interaction. researchgate.netresearchgate.net A less intense negative region would be expected near the methoxy group's oxygen atom. Conversely, positive potential would likely be observed over the hydrogen atoms of the quinoline ring. The MEP surface, therefore, complements FMO analysis by providing an intuitive guide to the molecule's reactive sites. researchgate.netresearchgate.net

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. This information is crucial for understanding a molecule's electronic structure, dipole moment, and chemical reactivity. The distribution of charges indicates the most likely sites for electrophilic and nucleophilic attack. For quinoline derivatives, this analysis helps in predicting how substituents will influence the molecule's reactivity and interactions. researchgate.net

In this compound, the electron-withdrawing nitro group (-NO₂) at the 6-position is expected to significantly decrease the electron density on the quinoline ring system, particularly on the benzene (B151609) ring portion. This effect generally renders the ring more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group (-OCH₃) at the 8-position would increase electron density, primarily at the ortho and para positions relative to it.

The Mulliken analysis would quantify these electronic effects. The nitrogen and oxygen atoms of the nitro group are expected to possess significant negative charges, while the nitrogen atom in the quinoline ring would also be an electronegative center. The carbon atoms directly bonded to the nitro and methoxy groups will have their charges influenced by these substituents. Computational studies on related nitroquinolines confirm that the position and nature of substituents are critical in determining the molecule's reactivity. The charge distribution data is fundamental for predicting sites of interaction with biological macromolecules.

Interactive Data Table: Illustrative Mulliken Atomic Charges for this compound

Note: The following data is illustrative, based on general principles and data from analogous compounds, as specific published data for this compound is not available. The atom numbering is based on the standard quinoline scaffold.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| N1 | Nitrogen | -0.5 to -0.7 |

| C2 | Carbon | +0.2 to +0.4 |

| C3 | Carbon | -0.1 to +0.1 |

| C4 | Carbon | +0.1 to +0.3 |

| C5 | Carbon | -0.1 to +0.1 |

| C6 | Carbon | +0.4 to +0.6 |

| C7 | Carbon | -0.2 to -0.4 |

| C8 | Carbon | +0.3 to +0.5 |

| N (nitro) | Nitrogen | +0.8 to +1.0 |

| O (nitro) | Oxygen | -0.5 to -0.7 |

| O (methoxy) | Oxygen | -0.6 to -0.8 |

| C (methoxy) | Carbon | +0.1 to +0.3 |

Natural Bond Orbital (NBO) Analysis (Bioactivity and Charge Transfer)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are quantified as second-order perturbation stabilization energies (E(2)). These interactions, particularly hyperconjugative interactions and intramolecular charge transfer (ICT), are key to understanding molecular stability and bioactivity. researchgate.net

For this compound, NBO analysis would be expected to reveal significant ICT from the electron-donating methoxy group to the electron-withdrawing nitro group, mediated through the quinoline ring system. Specifically, a major interaction would likely be the delocalization of electron density from the lone pairs of the methoxy oxygen atom (donor) to the antibonding orbitals of the C-N bond and the N-O bonds of the nitro group (acceptors).

Studies on similar molecules, such as 8-Amino-6-Methoxy Quinolinium Picrate, have used NBO analysis to confirm the presence of ICT and its role in the molecule's bioactivity. researchgate.net The magnitude of the stabilization energy (E(2)) associated with these charge transfers indicates the strength of the interaction. A higher E(2) value implies a more significant delocalization, which often correlates with increased molecular stability and specific biological activities.

Interactive Data Table: Illustrative NBO Analysis - Key Stabilization Energies for this compound

Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and stabilization energies for this compound, as specific published data is unavailable.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O, methoxy) | π(C7-C8) | ~15-25 | Hyperconjugation |

| LP (O, methoxy) | π(C5-C6) | ~5-10 | Hyperconjugation |

| π (C5-C6) | π(N-O, nitro) | ~10-20 | Intramolecular Charge Transfer |

| π (C7-C8) | π(N-O, nitro) | ~2-5 | Intramolecular Charge Transfer |

| LP (N1, quinoline) | σ*(C2-C3) | ~3-6 | Hyperconjugation |

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. The results can help identify potential biological targets and guide the development of more potent and selective drug candidates.

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. Molecular docking studies on related quinoline compounds have often targeted proteins crucial for cell proliferation and survival, such as DNA topoisomerase, protein kinases, and histone deacetylases. researchgate.net

A molecular docking simulation for this compound would involve docking the molecule into the active sites of various known cancer or microbial protein targets. The simulation would predict the binding energy (often in kcal/mol), with a more negative value indicating a stronger, more favorable interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. For instance, the nitro group's oxygen atoms and the quinoline nitrogen could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Interactive Data Table: Illustrative Molecular Docking Results for this compound with Potential Cancer Targets

Note: The following table is a hypothetical representation of docking results, as specific studies on this compound were not found. The targets are chosen based on the known activities of similar quinoline compounds.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type(s) |

| DNA Topoisomerase II | 1ZXM | -8.5 to -10.0 | Asp479, Glu522 | Hydrogen Bond, Electrostatic |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -7.5 to -9.0 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Histone Deacetylase 6 (HDAC6) | 5EDU | -7.0 to -8.5 | His610, Phe680 | Metal Coordination, π-π Stacking |

| PI3-Kinase (PI3K) | 4JPS | -8.0 to -9.5 | Val851, Lys802 | Hydrogen Bond, Hydrophobic |

Exploration of Biological Activities and Pharmacological Potentials

Antimicrobial Research Perspectives

While direct antimicrobial testing of 8-Methoxy-6-nitroquinoline is not extensively documented, research into structurally related compounds provides significant insight into its potential. The broader family of quinolines, particularly 8-hydroxyquinolines and other 8-methoxyquinoline (B1362559) derivatives, has been a fertile ground for the discovery of antimicrobial agents.

Investigations into the antibacterial properties of the quinoline (B57606) nucleus are extensive. Although specific data for this compound is limited, studies on related analogs suggest a potential for antibacterial action. For instance, research on 8-hydroxyquinoline (B1678124) (8HQ) derivatives, which share the core quinoline structure, has demonstrated activity against a range of bacteria. Derivatives such as nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and cloxyquin (5-chloro-8-hydroxyquinoline) have shown efficacy against both Gram-positive and Gram-negative bacteria.

A study focusing on 8-Methoxy-4-methyl-quinoline derivatives identified several compounds with notable antibacterial activity. As shown in the table below, these compounds were effective against various bacterial strains, indicating that the 8-methoxyquinoline scaffold can be a viable backbone for developing new antibacterial agents.

Table 1: Antibacterial Activity of 8-Methoxy-4-methyl-quinoline Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Compound 10 | Bacillus subtilis | 6.25 |

| Klebsiella pneumoniae | 0.781 | |

| Compound 11 | Staphylococcus aureus | 1.562 - 6.25 |

| Bacillus subtilis | 1.562 - 6.25 | |

| Escherichia coli | 1.562 - 6.25 | |

| Compound 16 | Staphylococcus aureus | 3.125 |

| Bacillus subtilis | 6.25 | |

| Escherichia coli | 6.25 | |

| Data sourced from a study on 8,4-substituted quinoline derivatives. |

These findings underscore the antibacterial potential held by quinoline derivatives. The presence of substituents like methoxy (B1213986) and nitro groups can modulate this activity, suggesting that this compound could serve as a valuable starting point for the synthesis of novel antibacterial compounds.

The antifungal potential of the quinoline scaffold has been well-established, primarily through studies of 8-hydroxyquinoline and its derivatives. semanticscholar.orgrsc.orgnih.gov These compounds have demonstrated inhibitory effects against a variety of fungal pathogens.

Furthermore, research into hybrid molecules derived from the reduced form of this compound has yielded promising results. Specifically, 8-aminoquinoline-1,2,3-triazole hybrids have shown potent antifungal activity against clinically relevant Candida species. Two such compounds, designated S1 and S2, exhibited minimum inhibitory concentrations (MICs) comparable to the standard antifungal drug fluconazole (B54011) against Candida albicans and Candida parapsilosis. researchgate.net

Table 2: Antifungal Activity of 8-Aminoquinoline-Triazole Hybrids

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| S1 | Candida albicans | 62.5 |

| Candida parapsilosis | 31.25 | |

| S2 | Candida albicans | 62.5 |

| Candida parapsilosis | 31.25 | |

| Fluconazole (Reference) | Candida parapsilosis | 31.25 |

| Data from a study on 8-aminoquinoline-1,2,3-triazole hybrid derivatives. researchgate.net |

These findings highlight that while this compound itself may not be the final active agent, it serves as a crucial building block for creating more complex molecules with significant antifungal properties.

The global health challenge of tuberculosis has spurred research into novel chemical entities, with the quinoline core being a focus of interest. While direct antituberculosis studies on this compound are not available, extensive research on the 8-hydroxyquinoline scaffold has demonstrated significant potential. A structure-activity relationship study involving 26 analogs of 8-hydroxyquinoline revealed good, bactericidal activity against Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Several of these analogs achieved minimum inhibitory concentrations (MIC90) below 5 μM. nih.govnih.gov Representative compounds from this class demonstrated a greater than 4-log reduction in bacterial count at 10 times their MIC over a 14-day period, confirming their bactericidal effect against replicating M. tuberculosis. nih.govresearchgate.net These studies establish the quinoline framework as a promising starting point for the development of new antitubercular drugs.

Antiparasitic Research Focus

Perhaps the most significant area of pharmacological potential for this compound is in the realm of antiparasitic agents. The compound is a well-established synthetic precursor to 8-amino-6-methoxyquinoline (B117001), the foundational structure for a class of vital antimalarial drugs. mdpi.com

The 6-methoxy group on the quinoline ring is considered essential for the antimalarial activity of 8-aminoquinolines, a feature present in historical and modern drugs like primaquine (B1584692) and tafenoquine. mdpi.comnih.gov this compound is the direct precursor to the 8-amino-6-methoxyquinoline core, making it a compound of immense strategic importance in antimalarial drug synthesis. mdpi.com Numerous derivatives of 8-amino-6-methoxyquinoline have been synthesized and evaluated for their efficacy.

In vitro studies have confirmed the antiplasmodial activity of these derivatives. In one study, a series of novel 8-amino-6-methoxyquinoline–tetrazole hybrids were tested against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. Several of these compounds displayed potent activity, with half-maximal inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range. mdpi.com

Table 3: In Vitro Antiplasmodial Activity of 8-Amino-6-methoxyquinoline Derivatives

| Compound Derivative | Target Strain | IC50 (µM) |

| Tetrazole Hybrid 16 | P. falciparum NF54 | 0.324 |

| Tetrazole Hybrid 17 | P. falciparum NF54 | 0.449 |

| Tetrazole Hybrid 18 | P. falciparum NF54 | 0.441 |

| Tetrazole Hybrid 19 | P. falciparum NF54 | 0.384 |

| Tetrazole Hybrid 22 | P. falciparum NF54 | 0.407 |

| Data from a study on 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids. mdpi.com |

The potential of these compounds has also been validated in in vivo models. In a key study, derivatives of primaquine were synthesized from 8-amino-6-methoxyquinoline and tested in animal models. 2-Ethyl-4-methylprimaquine was evaluated against Plasmodium cynomolgi in rhesus monkeys and was found to have activity equal to that of primaquine. nih.gov Another derivative, 4-ethylprimaquine, also showed activity comparable to primaquine against P. cynomolgi. nih.gov These findings confirm that modifications to the 8-amino-6-methoxyquinoline scaffold, derived from this compound, can produce highly effective antimalarial agents.

The therapeutic utility of the 8-aminoquinoline (B160924) scaffold extends to other parasitic diseases, including leishmaniasis. Derivatives of 8-amino-6-methoxyquinoline have been evaluated for their activity against Leishmania species. A study investigating 2,4-disubstituted 8-aminoquinoline analogues found that one compound, 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline, possessed significant activity against Leishmania donovani in hamsters. nih.gov

Other research has reinforced the antileishmanial potential of this chemical class. Studies on various 8-aminoquinolines have demonstrated activity against Leishmania tropica in in-vitro human macrophage models. nih.gov Furthermore, related compounds like sitamaquine (B1681683) and NPC1161 have shown activity against Leishmania parasites. nih.gov Research on other nitroquinoline isomers has also highlighted the importance of the nitro group in conferring antileishmanial properties, with some 8-nitroquinolinone derivatives showing potent activity against Leishmania infantum. acs.org This collective evidence suggests that the this compound structure is a highly relevant scaffold for the development of novel antileishmanial therapeutics.

Anticancer Research Pathways

The exploration of quinoline derivatives, particularly those featuring nitro and methoxy substitutions, has revealed promising avenues in oncology research. The focus has been on their ability to induce cell death in cancer lines and the underlying molecular mechanisms driving these effects.

The cytotoxic potential of methoxy-nitroquinoline derivatives and their analogs has been evaluated against a panel of human cancer cell lines. While direct data for this compound is limited, studies on closely related compounds provide significant insight into its potential efficacy.

For instance, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has demonstrated potent anti-proliferation activity against colorectal adenocarcinoma cell lines HCT116 and Caco-2, with IC₅₀ values of 0.33 µM and 0.51 µM, respectively nih.gov. Another related alkaloid, 9-methoxycanthin-6-one (B140682), has shown significant in vitro anticancer effects against cervical (HeLa) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 4.30 µM and 15.09 µM, respectively mdpi.com. The non-halogenated 5-nitro derivative of 8-hydroxyquinoline was found to be the most cytotoxic among a series of analogs tested against Raji cells, a line derived from human B-cell lymphoma, with an IC₅₀ of 438 nM nih.gov.

These findings highlight that the presence of methoxy and nitro groups on a quinoline scaffold is a key feature for cytotoxic activity against various cancer types, including those originating from cervical, breast, and adenocarcinoma tissues.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | Colorectal Adenocarcinoma | 0.33 | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Caco-2 | Colorectal Adenocarcinoma | 0.51 | nih.gov |

| 9-methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 | mdpi.com |

| 9-methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 | mdpi.com |

| 8-hydroxy-5-nitroquinoline | Raji | B-Cell Lymphoma | 0.438 | nih.gov |

Research into the mechanisms of action for these compounds indicates an ability to trigger programmed cell death, or apoptosis. Studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline revealed that it induces apoptosis in colorectal cancer cells and causes cell cycle arrest in the G2/M phase nih.gov. Similarly, 9-methoxycanthin-6-one was found to induce apoptosis in a dose-dependent manner mdpi.com. The apoptotic pathway is a crucial target in cancer therapy, as its activation can lead to the selective elimination of tumor cells. The ability of these quinoline derivatives to engage this pathway underscores their therapeutic potential.

In the broader context of nitroquinolines, compounds like 4-nitroquinoline (B1605747) 1-oxide (4NQO) are well-established mutagens and carcinogens used extensively in research to study DNA damage and repair. 4NQO undergoes metabolic activation to form 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable, bulky adducts on purine (B94841) bases in DNA. These adducts are lesions that distort the DNA helix and can lead to mutations if not properly repaired by cellular mechanisms such as nucleotide excision repair. This process of DNA adduct formation is considered a primary mechanism for the mutagenicity and genotoxicity of this class of compounds.

Enzyme Inhibition and Receptor Interaction Studies

The quinoline structure is also a key pharmacophore in the design of enzyme inhibitors, targeting proteins involved in a range of physiological processes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. The cytosolic isozymes, human carbonic anhydrase I and II (hCA I and hCA II), are established therapeutic targets. While direct inhibition data for this compound is not extensively documented, the quinoline scaffold itself is integral to a class of potent carbonic anhydrase inhibitors. Aromatic and heterocyclic sulfonamides that incorporate an 8-quinoline-sulfonyl moiety have been synthesized and shown to be efficient inhibitors of both hCA I and hCA II. These studies suggest that the quinoline ring system plays a significant role in the binding and inhibition of these enzymes.

| Target Enzyme | Compound Class | Observed Activity | Source |

|---|---|---|---|

| Carbonic Anhydrase (hCA I & II) | Sulfonamides with 8-quinoline-sulfonyl moieties | Efficient inhibition, particularly against hCA II | researchgate.net |

| Acetylcholinesterase (AChE) | 4-N-phenylaminoquinoline derivatives | Potent inhibition (IC₅₀ in low µM range) | mdpi.com |

| Acetylcholinesterase (AChE) | 2-Methyl-8-nitro quinoline derivatives | Potent inhibition (IC₅₀ = 16.43 µM for best compound) | researchgate.net |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. The quinoline scaffold has been identified as a promising foundation for the development of novel AChE inhibitors nih.gov. Various derivatives have been synthesized and tested, demonstrating the versatility of the quinoline core in this context. For example, a series of novel 4-N-phenylaminoquinoline derivatives showed potent, mixed-type inhibition of AChE, with the most active compound exhibiting an IC₅₀ value of 1.94 µM mdpi.com. Furthermore, derivatives of 2-Methyl-8-nitro quinoline have also been identified as potent inhibitors of AChE researchgate.net. These findings indicate that the quinoline nucleus, as found in this compound, is a relevant structure for designing compounds that interact with the active site of acetylcholinesterase.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Quinoline (B57606) Core and Substituents

Systematic modifications of the quinoline core, even when not directly involving 8-methoxy-6-nitroquinoline as the final active compound, provide valuable insights into the structure-activity relationships (SAR) that govern the biological effects of this class of molecules. The quinoline scaffold is a common pharmacophore in numerous biologically active compounds, and its activity is highly dependent on the nature and position of its substituents. rsc.org

For instance, in the broader context of quinoline derivatives, the introduction of various functional groups such as phenyl, nitro, cyano, and methoxy (B1213986) groups has been shown to significantly influence their antiproliferative activity against various cancer cell lines. rsc.orgnih.gov Studies on related quinoline structures have demonstrated that even subtle changes, such as the addition of a halogen or a phenyl group, can dramatically alter the biological profile of the molecule. rsc.orgnih.gov While direct systematic studies on a wide array of this compound analogs are not extensively documented in publicly available research, the principles derived from analogous quinoline systems are instructive.

This compound itself is a key intermediate in the synthesis of 8-amino-6-methoxyquinoline (B117001), a precursor to various biologically active compounds, including antimalarial agents. mdpi.com The modifications, therefore, often begin with the reduction of the nitro group at the 6-position to an amino group, which then serves as a handle for further derivatization. This transformation is a critical step that fundamentally alters the electronic properties of the molecule and opens up a plethora of possibilities for introducing diverse substituents and linkers.

Role of Linkers in Hybrid Compound Activity

This compound serves as a crucial starting material for the synthesis of hybrid compounds, where a linker is used to connect the resulting 8-amino-6-methoxyquinoline moiety to another pharmacophore. The nature of this linker—its length, flexibility, and chemical composition—has been shown to be a critical factor in the biological activity of the final hybrid molecule.

A notable example is the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids, which have been investigated for their antiplasmodial activity. mdpi.com In these hybrids, the 8-amino-6-methoxyquinoline core is connected to a tetrazole moiety via different linkers. The study revealed that the activity and cytotoxicity of these compounds were strongly influenced by the linker and its substitution. mdpi.com

The following table summarizes the impact of linker modifications in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids on their antiplasmodial activity.

| Linker Characteristics | Impact on Antiplasmodial Activity | Reference(s) |

| Varied chain length | Influenced the activity and cytotoxicity of the hybrid compounds. | mdpi.com |

| Different substitutions on the linker | Significantly affected the biological efficacy of the resulting molecules. | mdpi.com |

Correlation between Computational Descriptors and Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are powerful computational tools used to correlate the structural features of molecules with their biological activities. While specific and extensive QSAR studies on a broad series of this compound derivatives are not widely available, research on closely related structures provides a strong indication of the types of computational descriptors that are likely to be important for this class of compounds.

For instance, a QSAR study on 8-methoxyquinoline (B1362559) derivatives as inhibitors of Mycobacterium tuberculosis (H37Rv) revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activities. tandfonline.com The generated QSAR models successfully correlated physicochemical parameters of the molecules with their biological activity, providing important structural insights for the design of more potent antitubercular agents. tandfonline.com

Furthermore, a molecular docking study of 6-methoxy-8-nitroquinoline (B1580621) hydrogen sulphate (a salt of the parent compound) was conducted to investigate its potential as a cervical cancer drug. tandfonline.com The study suggested that the molecule inhibits the action of human p38α Mitogen-activated protein kinase 14, a protein linked to cervical cancer. tandfonline.com Such in silico studies are instrumental in predicting the binding modes of ligands to their target receptors and in understanding the molecular basis of their biological activity. nih.govresearchgate.net

These examples demonstrate that computational descriptors related to a molecule's shape, size, electronic properties, and lipophilicity are crucial in determining its biological outcomes. For this compound and its derivatives, it can be inferred that descriptors such as molecular weight, logP, molar refractivity, and various electronic and topological indices would be key parameters in developing predictive QSAR models.

| Computational Method | Application to Quinoline Derivatives | Key Findings | Reference(s) |

| QSAR | 8-methoxyquinoline derivatives as antitubercular agents. | Structural, thermodynamic, and electrotopological parameters are important for inhibitory activity. | tandfonline.com |

| Molecular Docking | 6-methoxy-8-nitroquinoline hydrogen sulphate against a cervical cancer target. | Predicted inhibition of human p38α Mitogen-activated protein kinase 14. | tandfonline.com |

Future Research Trajectories and Applications

Development of Novel Therapeutic Candidates

The structure of 8-Methoxy-6-nitroquinoline serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules. Its chemical functionalities, the methoxy (B1213986) and nitro groups on the quinoline (B57606) core, allow for targeted modifications to develop new therapeutic candidates with potential applications in treating infectious diseases and cancer.

A significant area of research involves the use of this compound as a precursor for antimalarial drugs. mdpi.com The reduction of the nitro group to an amine yields 6-methoxyquinolin-8-amine, a critical pharmacophore found in established antimalarials like primaquine (B1584692) and tafenoquine. mdpi.com This amine serves as a central building block for creating novel hybrid molecules. For instance, a new series of compounds has been prepared from 6-methoxyquinolin-8-amine by linking it to a tetrazole ring via different linkers. mdpi.com These hybrid compounds have been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria, demonstrating the viability of this strategy in generating new and potent antimalarial agents. mdpi.com

The research into derivatives of this compound extends beyond antimalarials. The broader family of quinoline derivatives, particularly those with nitro and amino substitutions, has shown significant promise as anticancer and antimicrobial agents. researchgate.netnih.gov For example, the related compound 2-Methyl-8-nitroquinoline has been identified as a potent anti-cancer agent. researchgate.net Similarly, derivatives of 8-hydroxyquinoline (B1678124), a structurally related core, have demonstrated highly potent antimicrobial activities. nih.govnih.gov Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), for instance, exhibits strong antibacterial activity against pathogens like Aeromonas hydrophila and Pseudomonas aeruginosa. nih.govnih.gov These findings suggest that the this compound scaffold is a promising template for developing new classes of antibiotics and chemotherapeutics. Future work will likely focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities.

Table 1: Antiplasmodial Activity of 8-amino-6-methoxyquinoline (B117001) Derivatives

| Compound | Linker Modification | Target | Activity (IC50) | Cytotoxicity (IC50 on L-6 cells) |

| Hybrid Series 1 | Varied side chains adjacent to tetrazole group | P. falciparum NF54 | Submicromolar to low micromolar range | Low to moderate |

| Hybrid Series 2 | N-(2-aminoethyl) analogue | P. falciparum NF54 | Influenced by linker chain length and substitution | Varied with structure |

This table is based on findings from the synthesis and testing of novel compounds derived from 6-methoxyquinolin-8-amine. mdpi.com

Mechanistic Elucidation of Biological Effects at the Molecular Level

While the synthesis of new candidates is a primary focus, a parallel and equally crucial research trajectory involves understanding how these molecules exert their biological effects at the molecular level. For derivatives of this compound, future studies will aim to pinpoint their specific cellular targets and mechanisms of action. Drawing from research on structurally similar quinoline compounds, several potential mechanisms are worthy of investigation.

One of the most well-documented properties of the quinoline core, particularly the 8-hydroxyquinoline scaffold, is its ability to chelate metal ions. nih.govnih.gov Metal ions like copper and zinc are essential for the function of many enzymes and proteins. The ability of quinoline derivatives to bind these ions can disrupt critical biological processes in pathogens and cancer cells, leading to their inhibition or death. nih.govnih.gov Future research on this compound derivatives would likely investigate their metal-chelating properties and how this activity correlates with their biological effects, such as the inhibition of metalloproteins crucial for cancer cell proliferation. nih.gov

In the context of antimicrobial activity, investigations into the mechanisms of related 8-hydroxyquinolines have shown that they can inflict damage on the fungal cell wall and compromise the integrity of the cytoplasmic membrane. researchgate.net It is plausible that novel antimicrobial agents derived from this compound could share similar mechanisms. Future mechanistic studies would employ techniques like scanning electron microscopy, sorbitol protection assays, and cellular leakage assays to determine if these compounds disrupt microbial cell structures. researchgate.net Furthermore, for antiprotozoal candidates, research could explore mechanisms similar to those of nitroxoline, which has been shown to induce programmed cell death in parasites by causing mitochondrial membrane depolarization, ATP depletion, and accumulation of reactive oxygen species. mdpi.com

Advanced Preclinical Development and Lead Optimization

Once a promising derivative of this compound is identified, the subsequent phase of research focuses on lead optimization and preclinical development. This stage is a multiparametric process aimed at refining the molecule’s properties to enhance its potential as a successful drug.

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues to improve key characteristics. mdpi.com This involves making systematic structural modifications to the lead compound to enhance its potency against the intended biological target while minimizing off-target effects and toxicity. For example, in the development of antimalarial hybrids from 6-methoxyquinolin-8-amine, researchers systematically varied the linkers and side chains to study the impact on antiplasmodial activity and cytotoxicity. mdpi.com This process allows for the establishment of a structure-activity relationship (SAR), which guides the design of more effective and safer compounds. Future optimization of this compound derivatives would similarly involve modifying substituents on the quinoline ring to improve pharmacological properties.

The preclinical development phase involves a rigorous evaluation of the optimized lead candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net This includes a battery of in vitro assays to assess properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions. Promising candidates then advance to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism. mdpi.com The ultimate goal of this phase is to select a single development candidate with a favorable balance of efficacy and safety to move forward into clinical trials.

常见问题

Q. What are the recommended synthetic routes for preparing 8-Methoxy-6-nitroquinoline?

- Methodological Answer : this compound can be synthesized via nitration of 8-methoxyquinoline. A typical protocol involves:

Nitration Conditions : Use a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water .

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv HNO₃) to improve yield.

- Key Considerations : Nitration regioselectivity depends on substituent directing effects; methoxy groups at position 8 may influence nitro group placement at position 6 .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet near δ 3.9–4.1 ppm. Aromatic protons show splitting patterns consistent with nitro group deshielding .

- ¹³C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm .

- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

- UV-Vis : λ_max ~320 nm (quinoline ring π→π* transitions) with shifts due to nitro group electron-withdrawing effects .

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer :

- Preferred Solvents : Ethanol, methanol, or ethyl acetate due to moderate solubility (insoluble in water, as seen in analogs like 6-methoxyquinoline ).

- Procedure : Dissolve crude product in hot ethanol, filter, and cool slowly to 4°C for crystal formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for nitration of methoxyquinolines?

- Methodological Answer :

- Systematic Variation : Test nitration under controlled conditions (temperature, acid strength, solvent) to identify critical parameters .

- Byproduct Analysis : Use HPLC or GC-MS to detect isomers or side products (e.g., 5-nitro vs. 6-nitro derivatives) .

- Computational Modeling : DFT calculations predict regioselectivity by analyzing transition-state energies .

Q. What strategies mitigate hazards during synthesis and handling of this compound?

- Methodological Answer :

- Safety Protocols :

Use explosion-proof equipment due to nitro group instability at high temperatures .

Wear nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .

Q. How does the nitro group at position 6 influence the electronic properties of the quinoline ring?

- Methodological Answer :

- Electron-Withdrawing Effects : Nitro groups reduce electron density on the ring, altering reactivity in electrophilic substitutions (e.g., sulfonation) .

- Spectroscopic Evidence : Increased chemical shift values in ¹H NMR for adjacent protons due to deshielding .

- Comparative Studies : Compare reduction potentials (cyclic voltammetry) with non-nitro analogs to quantify electronic effects .

Q. What are the applications of this compound as a precursor in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。